molecular formula C15H24BNO3 B572918 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1357397-80-8

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B572918
M. Wt: 277.171
InChI Key: XJZKUZSIUOACPV-UHFFFAOYSA-N
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Description

The compound “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” belongs to the class of organoboronic acids and esters. These compounds are characterized by a boron atom bonded to an oxygen atom and one or two carbon-containing groups . They are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” would be expected to feature a pyridine ring (a six-membered aromatic ring with one nitrogen atom), substituted at the 2-position with an isobutoxy group and at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

Organoboronic acids and esters, such as “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboronic acid or ester with an organic halide or triflate, in the presence of a palladium catalyst and a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” would be expected to be similar to those of other organoboronic acids and esters . These compounds are typically solids or liquids at room temperature, and they are generally stable under normal conditions .

Scientific Research Applications

Applications in Medicinal Chemistry and Pharmacology

Pyridine derivatives, including those structurally related to 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. For instance, pyridine-based compounds have demonstrated significant roles as inhibitors in enzymatic reactions, showcasing potential in the treatment of various diseases (Scior et al., 2011; Alshamrani, 2023). The ability of these compounds to interact with metal ions further underscores their utility in medicinal chemistry, where metal coordination can enhance the therapeutic efficacy of drug molecules.

Contribution to Catalysis and Synthetic Chemistry

The structural features of pyridine derivatives, akin to the compound , lend themselves to applications in catalysis and synthetic chemistry. Their interaction with various metal ions facilitates the development of novel catalytic systems, which are instrumental in the synthesis of complex organic molecules. The catalytic properties of these compounds are pivotal for advancing synthetic methodologies, enabling more efficient and selective chemical transformations (Parmar et al., 2023). These advancements contribute significantly to the field of green chemistry by promoting sustainable and environmentally friendly synthetic processes.

Implications for Material Science

The unique electronic and structural properties of pyridine-based compounds have implications for material science, particularly in the development of organic electronic materials. Their potential for enhancing the thermoelectric performance of materials, as seen in poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) systems, illustrates the broader applicability of these compounds in creating more efficient energy conversion devices (Zhu et al., 2017). This aspect of research opens up new pathways for utilizing pyridine derivatives in the fabrication of advanced materials with optimized electronic properties for use in various technological applications.

Future Directions

Organoboronic acids and esters, such as “2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine”, continue to be of great interest in organic synthesis . Future research will likely focus on developing new synthetic methods and applications for these versatile compounds .

properties

IUPAC Name

2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO3/c1-11(2)10-18-13-12(8-7-9-17-13)16-19-14(3,4)15(5,6)20-16/h7-9,11H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZKUZSIUOACPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855770
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1357397-80-8
Record name 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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